Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(4-morpholinyl)-
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Overview
Description
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- is a synthetic nucleoside analog. This compound is structurally modified from uridine, a naturally occurring nucleoside, to enhance its stability and biological activity. The modifications include the removal of hydroxyl groups at the 2’ and 3’ positions, the addition of a methoxyphenyl diphenylmethyl group at the 5’ position, and the incorporation of a morpholinyl group at the 2’ position. These alterations make the compound a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- involves multiple steps, starting from uridine. The key steps include:
Protection of the 5’ hydroxyl group: This is achieved by reacting uridine with 4-methoxyphenyl diphenylmethyl chloride in the presence of a base such as pyridine.
Deoxygenation at the 2’ and 3’ positions: This step involves the use of reagents like tributyltin hydride and azobisisobutyronitrile (AIBN) to remove the hydroxyl groups.
Introduction of the morpholinyl group: This is done by reacting the intermediate compound with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl group using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside analogs and their effects on cellular processes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting their activity and preventing viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3’-Deoxyinosine
- 3’-Deoxyuridine
- 3’-Deoxycytidine
Comparison
Compared to these similar compounds, Uridine, 2’,3’-dideoxy-5’-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2’-(4-morpholinyl)- exhibits enhanced stability and biological activity due to its structural modifications. The presence of the methoxyphenyl diphenylmethyl group and the morpholinyl group provides unique properties that make it more effective in certain applications, such as antiviral and anticancer research.
Properties
CAS No. |
134935-02-7 |
---|---|
Molecular Formula |
C34H37N3O6 |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O6/c1-24-22-37(33(39)35-31(24)38)32-30(36-17-19-41-20-18-36)21-29(43-32)23-42-34(25-9-5-3-6-10-25,26-11-7-4-8-12-26)27-13-15-28(40-2)16-14-27/h3-16,22,29-30,32H,17-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |
InChI Key |
DANNBJDLKPQQSL-XAGDYJCDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCOCC6 |
Origin of Product |
United States |
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